2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide
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Overview
Description
2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide is a complex organic compound featuring a pyridine and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazine intermediates. These intermediates are then coupled through a series of reactions involving sulfonamide formation and etherification. Common reagents used in these reactions include pyridine N-oxides, Grignard reagents, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler aromatic heterocycle with similar electronic properties.
Pyrazine: Another aromatic heterocycle with a similar structure but different reactivity.
Pyrimidine: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, similar to pyrazine .
Uniqueness
2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide is unique due to its combination of pyridine and pyrazine rings, along with the sulfonamide and ether functionalities. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like pyridine or pyrazine.
Properties
IUPAC Name |
2-[4-[(3-pyridin-3-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c19-17(24)12-27-14-3-5-15(6-4-14)28(25,26)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10,23H,11-12H2,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKMBVVHQXACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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